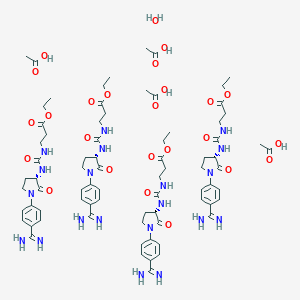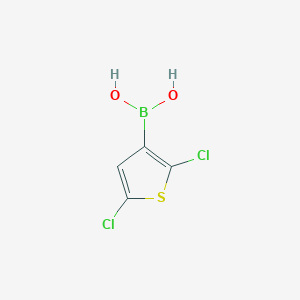
2-(5-Formylfuran-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Formylfuran-2-yl)acetic acid is an organic compound with the molecular formula C7H6O4. It is a derivative of furan, a heterocyclic compound containing a five-membered aromatic ring with one oxygen atom. This compound is characterized by the presence of a formyl group (-CHO) attached to the furan ring and an acetic acid group (-CH2COOH) at the 2-position. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(5-Formylfuran-2-yl)acetic acid can be synthesized through several methods. One common approach involves the oxidation of 5-hydroxymethylfurfural (HMF) using a hydroxyapatite-supported gold catalyst. The reaction is carried out in a 10 wt% solution of HMF-acetal at 373 K under 0.5 MPa of O2, yielding 94% of the desired product in 2 hours . Another method involves the direct oxidation of HMF using hydrogen peroxide (H2O2) in alkaline conditions without any catalysts .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic oxidation of HMF. The process is optimized to achieve high yields and purity, making it suitable for large-scale production. The use of protective chemistry, such as acetalization with 1,3-propanediol, helps in preventing degradation and premature oxidation of HMF, thereby improving the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Formylfuran-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group, forming furan-2,5-dicarboxylic acid (FDCA).
Reduction: The formyl group can be reduced to a hydroxymethyl group, yielding 5-hydroxymethylfuran-2-acetic acid.
Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in alkaline conditions or oxygen (O2) with a gold catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid (FDCA).
Reduction: 5-Hydroxymethylfuran-2-acetic acid.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
2-(5-Formylfuran-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of heterocyclic compounds with therapeutic properties.
Industry: It is used in the production of polymers and resins, as well as in the manufacture of dyes and pigments
Mechanism of Action
The mechanism of action of 2-(5-Formylfuran-2-yl)acetic acid involves its interaction with various molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amines and thiols. This reactivity makes it a valuable intermediate in organic synthesis. Additionally, the furan ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s biological activity .
Comparison with Similar Compounds
2-(5-Formylfuran-2-yl)acetic acid can be compared with other similar compounds, such as:
Furan-2,5-dicarboxylic acid (FDCA): Both compounds are derived from furan and have carboxylic acid groups, but FDCA has two carboxylic acid groups, making it more acidic and suitable for polymer production.
5-Hydroxymethylfurfural (HMF): HMF is a precursor to this compound and has a hydroxymethyl group instead of a formyl group.
5-Formylfuran-2-carboxylic acid: This compound has a similar structure but with a carboxylic acid group at the 2-position instead of an acetic acid group.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(5-formylfuran-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-4-6-2-1-5(11-6)3-7(9)10/h1-2,4H,3H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGUNZZTGJDOEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
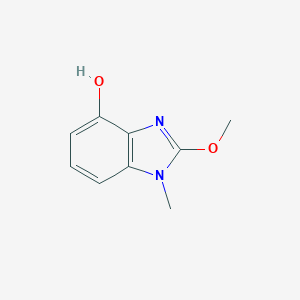

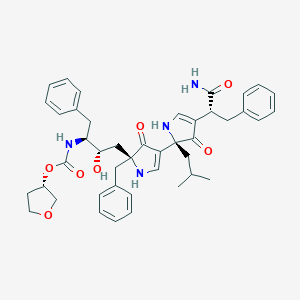
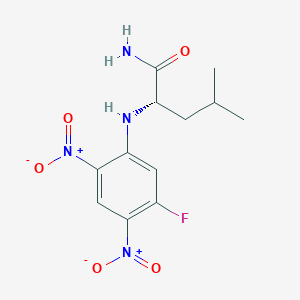
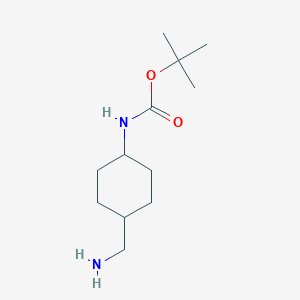
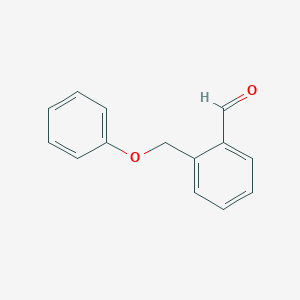
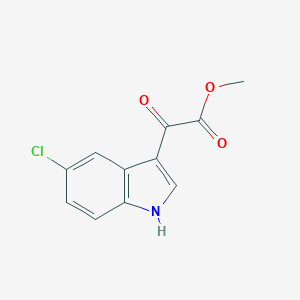
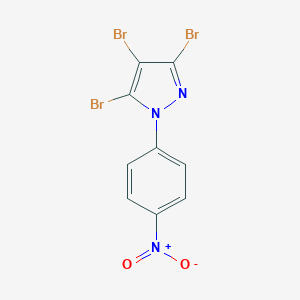
![1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone](/img/structure/B64084.png)
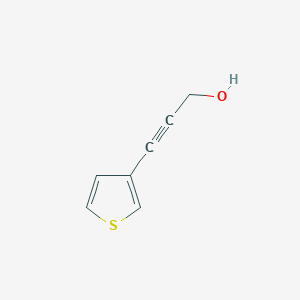
![3-Azabicyclo[4.2.0]octan-8-amine,(1alpha,6alpha,8beta)-(-)-(9CI)](/img/structure/B64086.png)
